molecular formula C17H25ClN2O B11346433 2-(4-chlorophenyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide

2-(4-chlorophenyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide

Cat. No.: B11346433
M. Wt: 308.8 g/mol
InChI Key: CQNKWCDMWRCQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a cyclohexylmethyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethylcyclohexylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with acetic anhydride to form the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a tool for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-chlorophenyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide
  • **2-(4-bromophenyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide
  • **2-(4-fluorophenyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide

Uniqueness

This compound is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The compound’s structure allows for versatile chemical modifications, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C17H25ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[[1-(dimethylamino)cyclohexyl]methyl]acetamide

InChI

InChI=1S/C17H25ClN2O/c1-20(2)17(10-4-3-5-11-17)13-19-16(21)12-14-6-8-15(18)9-7-14/h6-9H,3-5,10-13H2,1-2H3,(H,19,21)

InChI Key

CQNKWCDMWRCQHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.